Ertugliflozin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glycemic Control:

- Reduces Blood Sugar Levels: Ertugliflozin works by preventing the reabsorption of glucose by the kidneys, leading to its excretion in the urine and lowering blood sugar levels. Studies have shown significant reductions in HbA1c, a marker of long-term blood sugar control [, ].

Potential Benefits Beyond Glycemic Control:

- Weight Management: Ertugliflozin may promote mild weight loss by facilitating calorie excretion through increased urinary glucose loss [].

- Blood Pressure Reduction: Some studies suggest that Ertugliflozin may cause a modest decrease in blood pressure, potentially due to its effects on sodium excretion [].

- Cardiovascular Protection: Research indicates that Ertugliflozin may reduce the risk of hospitalization for heart failure and cardiovascular events in patients with type 2 diabetes and established cardiovascular disease [].

Additional Areas of Investigation:

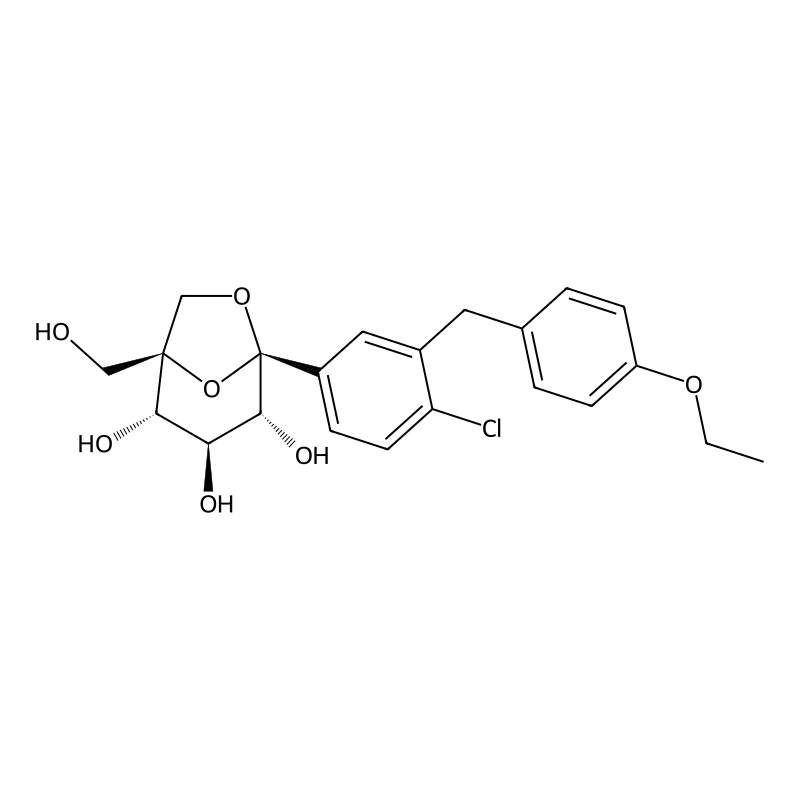

Ertugliflozin is a sodium/glucose cotransporter 2 inhibitor, classified within the gliflozin drug family. It is primarily utilized for managing type 2 diabetes mellitus by enhancing glucose excretion through the urine, thereby lowering blood glucose levels. The compound is chemically identified as (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol and exists as a cocrystal with l-pyroglutamic acid in a 1:1 ratio, with the molecular formula C27H32ClNO10 and a molar mass of 566.00 g/mol . Ertugliflozin is marketed under the trade name Steglatro and has been approved for use in the United States since December 2017 and in the European Union since March 2018 .

Ertugliflozin acts by inhibiting the SGLT2 protein located in the kidneys. SGLT2 is responsible for reabsorbing glucose from the urine back into the bloodstream []. By blocking this reabsorption, Ertugliflozin increases the amount of glucose excreted in the urine, leading to lower blood sugar levels [].

Ertugliflozin undergoes several chemical transformations during its degradation process. Notably, it exhibits stability under thermal, photolytic, neutral, and alkaline hydrolysis conditions but degrades significantly under acidic and oxidative conditions. Five distinct degradation products have been identified through advanced analytical techniques such as ultra-high-performance liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy . The degradation mechanisms involve rearrangements that lead to the formation of novel compounds not previously documented in literature.

The primary biological activity of ertugliflozin is its inhibition of the sodium/glucose cotransporter 2, which is crucial for glucose reabsorption in the kidneys. By blocking this transporter, ertugliflozin increases urinary glucose excretion and reduces blood glucose levels in patients with type 2 diabetes. Clinical studies have demonstrated its efficacy in lowering glycated hemoglobin (A1C) levels when used alone or in combination with other antidiabetic medications like metformin and sitagliptin . Additionally, it has shown potential cardiovascular benefits and weight loss effects due to its diuretic properties .

The synthesis of ertugliflozin involves complex organic reactions that construct its unique bicyclic structure. The process typically includes several steps such as forming the dioxa-bicyclo[3.2.1]octane ring system and introducing functional groups like chloro and ethoxy moieties. Specific synthetic pathways may vary depending on the desired purity and yield of the final product but generally follow established organic synthesis protocols involving multiple reaction conditions including condensation and cyclization reactions .

Ertugliflozin belongs to a class of drugs known as sodium/glucose cotransporter 2 inhibitors. Other notable compounds in this category include:

- Canagliflozin: The first SGLT2 inhibitor approved; known for its efficacy in reducing A1C levels but associated with a higher risk of certain side effects.

- Dapagliflozin: Another widely used SGLT2 inhibitor; effective in heart failure management alongside diabetes treatment.

- Empagliflozin: Recognized for cardiovascular benefits beyond glycemic control; has shown significant reductions in cardiovascular events.

Comparison TableCompound Unique Features Efficacy in Diabetes Management Cardiovascular Benefits Ertugliflozin Newest SGLT2 inhibitor; unique bicyclic structure High efficacy Moderate Canagliflozin First approved SGLT2 inhibitor High efficacy Moderate Dapagliflozin Effective for heart failure High efficacy Significant Empagliflozin Strong cardiovascular outcomes High efficacy Very significant

| Compound | Unique Features | Efficacy in Diabetes Management | Cardiovascular Benefits |

|---|---|---|---|

| Ertugliflozin | Newest SGLT2 inhibitor; unique bicyclic structure | High efficacy | Moderate |

| Canagliflozin | First approved SGLT2 inhibitor | High efficacy | Moderate |

| Dapagliflozin | Effective for heart failure | High efficacy | Significant |

| Empagliflozin | Strong cardiovascular outcomes | High efficacy | Very significant |

Ertugliflozin's unique bicyclic structure differentiates it from other SGLT2 inhibitors while maintaining similar pharmacological effects . Its specific metabolic pathways also highlight its distinct profile among similar compounds within this therapeutic class.

Molecular Structure and Chemical Formula (C₂₂H₂₅ClO₇)

Ertugliflozin possesses a molecular formula of C₂₂H₂₅ClO₇ with a molecular weight of 436.88 g/mol [1] [4] [6]. The compound exhibits a complex molecular architecture featuring a unique dioxa-bicyclo[3.2.1]octane (bridged ketal) ring system that distinguishes it from other compounds in its class [30] [31]. This distinctive bicyclic structure forms the core framework of the molecule, providing both structural rigidity and specific spatial arrangements essential for its chemical properties [30].

The molecular structure incorporates a 4-chloro-3-(4-ethoxybenzyl)phenyl substituent attached to the bicyclic core, creating a sophisticated three-dimensional arrangement [1] [5]. The exact mass of ertugliflozin has been determined to be 436.1289 atomic mass units [4]. The compound exists as a white to off-white crystalline powder in its pyroglutamic acid salt form [33].

| Molecular Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₅ClO₇ | [1] [4] |

| Molecular Weight | 436.88 g/mol | [1] [6] |

| Exact Mass | 436.1289 amu | [4] |

| Chemical Abstracts Service Number | 1210344-57-2 | [1] [6] |

International Union of Pure and Applied Chemistry Nomenclature and Chemical Synonyms

The official International Union of Pure and Applied Chemistry systematic name for ertugliflozin is (1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol [1] [2] [34]. This comprehensive nomenclature precisely describes the stereochemical configuration and structural features of the compound.

An alternative International Union of Pure and Applied Chemistry designation describes ertugliflozin as 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-β-L-idopyranose [5] [29]. This nomenclature emphasizes the idopyranose structural framework present within the molecule.

The compound is recognized by numerous chemical synonyms and identifiers in scientific literature. The United States Adopted Names and International Nonproprietary Names designation is simply ertugliflozin [4] [34]. Research and development codes include PF-04971729 and MK-8835, which were utilized during the compound's development phases [5] [29]. Additional synonyms encompass ertugliflozina (Spanish), ertugliflozine (French), and ertugliflozinum (Latin) [34].

| Nomenclature Type | Name |

|---|---|

| International Union of Pure and Applied Chemistry Systematic Name | (1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

| Alternative International Union of Pure and Applied Chemistry Name | 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-β-L-idopyranose |

| United States Adopted Names/International Nonproprietary Names | Ertugliflozin |

| Research Codes | PF-04971729, MK-8835 |

Stereochemistry and Configurational Analysis

Ertugliflozin contains five asymmetric carbon centers with defined stereochemical configurations designated as 1S, 2S, 3S, 4R, and 5S [10] [17]. This specific stereochemical arrangement is crucial for the compound's three-dimensional structure and subsequent chemical properties [10]. The absolute configuration at each chiral center has been rigorously established through crystallographic and spectroscopic analyses [17].

The compound exhibits optical activity due to its chiral nature, with a specific optical rotation of +8.8° measured in methanol at 25°C [10] [17]. This positive rotation indicates dextrorotatory behavior under standard measurement conditions [10]. The stereochemical integrity of ertugliflozin is maintained throughout various chemical processes and formulation procedures [17].

When formulated as ertugliflozin L-pyroglutamic acid cocrystal, an additional stereo center is introduced at the 2S configuration in the L-pyroglutamic acid molecule [10] [17]. This cocrystal formation does not alter the inherent stereochemistry of the ertugliflozin molecule itself [37]. The configurational stability of the compound has been confirmed through extensive analytical characterization [19].

| Chiral Center | Configuration |

|---|---|

| Carbon 1 | S |

| Carbon 2 | S |

| Carbon 3 | S |

| Carbon 4 | R |

| Carbon 5 | S |

| Optical Rotation | +8.8° (methanol, 25°C) |

Physicochemical Properties

Solubility Parameters in Various Solvents

Ertugliflozin demonstrates variable solubility characteristics across different solvent systems, which significantly influences its formulation and analytical applications [12] [16]. In organic solvents, the compound exhibits excellent solubility, with measurements indicating approximately 87 mg/mL (199.13 mM) in both dimethyl sulfoxide and ethanol [16]. These high solubility values in organic media facilitate analytical method development and research applications [12].

Aqueous solubility of ertugliflozin is considerably lower, with values reported at approximately 10.8 mg/mL (24.72 mM) in water [16]. The compound shows pH-independent solubility behavior throughout the physiological pH range of 1.2 to 6.8, with thermodynamic solubility measured between 0.64 to 0.74 mg/mL [10] [17]. This pH independence is attributed to the non-ionizable nature of ertugliflozin under physiological conditions [10] [17].

Ertugliflozin L-pyroglutamic acid cocrystal demonstrates distinct solubility characteristics compared to the free form [17]. The cocrystal is soluble in ethanol and acetone, slightly soluble in ethyl acetate and acetonitrile, and very slightly soluble in water [17]. The cocrystal rapidly dissociates within one minute when exposed to aqueous environments [17].

| Solvent | Solubility | Concentration (mM) |

|---|---|---|

| Dimethyl Sulfoxide | 87 mg/mL | 199.13 |

| Ethanol | 87 mg/mL | 199.13 |

| Water | 10.8 mg/mL | 24.72 |

| Physiological pH Range | 0.64-0.74 mg/mL | 1.46-1.69 |

Partition Coefficient Measurements

The partition coefficient (logP) of ertugliflozin has been determined through multiple analytical approaches, providing insight into the compound's lipophilicity characteristics [11] [13]. Experimental measurements indicate a logP value of 2.5, demonstrating moderate lipophilicity that balances aqueous solubility with membrane permeability [13]. Alternative computational predictions suggest logP values ranging from 2.21 to 6.49, depending on the calculation methodology employed [9] [11].

The unbound fraction in plasma (fu,plasma) has been measured at 0.064, indicating significant protein binding in biological systems [13]. Blood-to-plasma ratio determinations show a value of 0.66, suggesting preferential distribution in plasma compared to whole blood [13]. These partition characteristics contribute to the compound's overall pharmacokinetic profile and tissue distribution patterns [13].

The compound's lipophilic nature facilitates membrane permeability while maintaining sufficient aqueous solubility for formulation purposes [31]. Ertugliflozin is classified as a Biopharmaceutical Classification System Class I substance, indicating high solubility and high permeability characteristics [10] [31].

| Parameter | Value | Method |

|---|---|---|

| LogP (Experimental) | 2.5 | Direct Measurement |

| LogP (Computed Range) | 2.21-6.49 | Computational Models |

| Unbound Fraction (Plasma) | 0.064 | Protein Binding Studies |

| Blood/Plasma Ratio | 0.66 | Distribution Studies |

Melting Point and Thermal Characteristics

Ertugliflozin L-pyroglutamic acid cocrystal exhibits a melting point of approximately 142°C, demonstrating excellent thermal stability under normal handling and storage conditions [10] [15] [17]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice structure [15]. The compound is non-hygroscopic, meaning it does not readily absorb moisture from atmospheric conditions [10] [17].

Thermal analysis studies have revealed that the cocrystal maintains physicochemical stability at elevated temperatures [15]. Differential scanning calorimetry investigations confirm the thermal behavior and phase transition characteristics of the compound [15]. The high melting point contributes to the compound's stability during pharmaceutical manufacturing processes [37].

In contrast to the crystalline cocrystal form, ertugliflozin in its free form exists as an amorphous solid with different thermal characteristics [17]. The amorphous form typically exhibits lower thermal stability compared to the crystalline cocrystal [17]. Thermal degradation studies indicate that ertugliflozin remains stable under thermal stress conditions typically encountered during manufacturing and storage [25].

| Thermal Property | Value | Form |

|---|---|---|

| Melting Point | ~142°C | L-Pyroglutamic Acid Cocrystal |

| Hygroscopicity | Non-hygroscopic | Cocrystal |

| Thermal Stability | High | Both Forms |

| Physical State (Free Form) | Amorphous Solid | Free Base |

Spectroscopic Properties

Ultraviolet-visible spectroscopic analysis of ertugliflozin reveals characteristic absorption maxima at 224 nm and 278 nm [12] [25]. These absorption wavelengths are fundamental for analytical method development and quantitative analysis procedures [25]. The primary absorption maximum at 224 nm is routinely utilized for high-performance liquid chromatography detection and spectrophotometric assays [25].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of ertugliflozin [19]. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) and carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectra have been recorded in dimethyl sulfoxide-d₆ solvent system [19]. Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear single quantum coherence, confirm the molecular connectivity and stereochemical assignments [19].

Infrared spectroscopy reveals characteristic functional group absorptions corresponding to hydroxyl, ether, and aromatic functionalities present in the molecule [19]. The infrared spectrum provides fingerprint identification capabilities and confirms the presence of specific chemical bonds [19]. Fourier-transform infrared spectroscopy has been employed for excipient compatibility studies and formulation development [28].

Mass spectrometric analysis confirms the molecular ion peak at m/z 437.1350 for the protonated molecular ion [M + H]⁺ and 454.1617 for the ammonia adduct [M + H + NH₃]⁺ [19]. High-resolution mass spectrometry provides exact mass measurements that validate the molecular formula C₂₂H₂₅ClO₇ [19].

| Spectroscopic Method | Key Characteristics | Applications |

|---|---|---|

| Ultraviolet-Visible | λmax: 224, 278 nm | Analytical Detection |

| Nuclear Magnetic Resonance | ¹H, ¹³C, 2D experiments | Structural Confirmation |

| Infrared | Functional group identification | Identity Testing |

| Mass Spectrometry | [M+H]⁺: 437.1350 m/z | Molecular Weight Confirmation |

The chemical synthesis of Ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, represents a significant achievement in pharmaceutical chemistry, involving complex synthetic methodologies and multiple strategic approaches. This section examines the comprehensive synthetic pathways developed for Ertugliflozin production, focusing on retrosynthetic analysis, stereoselective synthesis approaches, aldol condensation methodologies, dihydroxylation techniques, industrial scale considerations, and green chemistry approaches.

Retrosynthetic Analysis

The retrosynthetic analysis of Ertugliflozin reveals a complex molecular architecture featuring a unique dioxa-bicyclo[3.2.1]octane motif connected to a substituted aromatic aglycone [1] [2]. The strategic disconnection points identified in the retrosynthetic planning include the carbon-carbon glycosidic bond, the bicyclic ketal formation, and the aglycone attachment [3]. The key retrosynthetic considerations involve breaking the molecule into two primary fragments: the sugar-derived dioxa-bicyclic core and the 4-chloro-3-(4-ethoxybenzyl)phenyl aglycone moiety [4].

The retrosynthetic approach has evolved through multiple iterations, with early strategies focusing on gluconolactone-based methodologies and later developments emphasizing more convergent approaches [1]. The analysis reveals that the stereochemistry at multiple centers requires careful consideration, particularly the configuration of the C1, C2, C3, and C4 positions of the glucose-derived core [2]. The presence of the bridged bicyclic ketal system presents unique synthetic challenges that have driven the development of specialized cyclization methodologies [5].

Stereoselective Synthesis from L-Arabinose

An alternative synthetic approach to Ertugliflozin utilizes L-arabinose as the starting material, offering potential advantages in terms of stereochemical control and cost considerations [5] [6]. This route involves the systematic transformation of L-arabinose through a series of stereoselective manipulations to construct the required dioxa-bicyclo[3.2.1]octane framework [7]. The L-arabinose approach employs aldol condensation as a key step for constructing the tetrasubstituted carbon center [5].

The stereoselective synthesis from L-arabinose involves several critical transformations, including protection of hydroxyl groups, selective oxidation reactions, and controlled cyclization processes [6]. The crucial step involves an aldol condensation between 1-(4-chloro-3-(4-ethoxybenzyl)phenyl)ethanone and a protected L-arabinose derivative [5]. This methodology demonstrates excellent diastereoselectivity, providing access to the desired stereochemical configuration without the need for chromatographic separation of diastereomers [6].

The L-arabinose route offers advantages in terms of starting material availability and cost, as L-arabinose is readily accessible from natural sources [7]. However, the total number of synthetic steps and overall efficiency require further optimization for industrial implementation [5]. The route demonstrates the versatility of carbohydrate starting materials in accessing complex pharmaceutical targets [6].

Aldol Condensation Methodologies

Aldol condensation reactions play a pivotal role in the synthesis of Ertugliflozin, particularly in the formation of the tetrasubstituted carbon center that characterizes the dioxa-bicyclic core [2] [4]. The key aldol condensation involves the reaction of an aldehyde intermediate with formaldehyde under basic conditions, simultaneously followed by a cross-Cannizzaro reduction to establish the required hydroxymethyl functionality [2].

The optimization of aldol condensation conditions has been extensively studied, with particular attention to the choice of base, solvent system, and reaction temperature [4]. Sodium ethoxide has emerged as the preferred base for this transformation, providing superior stereoselectivity compared to other basic reagents [2]. The use of anhydrous conditions significantly reduces the formation of undesired byproducts and improves the overall efficiency of the process [4].

The mechanistic understanding of the aldol condensation reveals that the reaction proceeds through an enolate intermediate, which undergoes nucleophilic addition to formaldehyde [2]. The subsequent Cannizzaro reduction occurs in situ, converting the initially formed aldol product to the desired primary alcohol [4]. This tandem process eliminates the need for additional reduction steps and contributes to the overall efficiency of the synthetic route [2].

Process optimization studies have demonstrated that careful control of reaction parameters, including temperature, concentration, and addition rate of formaldehyde, significantly impacts both yield and selectivity [4]. The development of continuous flow methodologies for this transformation has shown promise for industrial scale applications [2].

Dihydroxylation Techniques and Optimization

While traditional dihydroxylation techniques using osmium tetroxide or potassium permanganate are not directly employed in the primary Ertugliflozin synthetic routes, related hydroxylation methodologies play important roles in various synthetic approaches [8]. The existing hydroxyl groups in the glucose-derived starting materials require careful manipulation and protection throughout the synthetic sequence [1] [2].

The optimization of hydroxylation processes in Ertugliflozin synthesis focuses primarily on selective oxidation and reduction reactions rather than classical dihydroxylation [4]. For instance, the conversion of primary alcohols to aldehydes using Swern oxidation conditions represents a critical transformation in several synthetic routes [2]. The stereoselective introduction of the hydroxymethyl group through nucleophilic hydroxymethylation of ketogluconamide intermediates demonstrates an alternative approach to accessing the required hydroxyl functionality [2].

Advanced hydroxylation techniques, including enzymatic methods and metal-catalyzed processes, have been explored for specific transformations in Ertugliflozin synthesis [8]. These approaches offer potential advantages in terms of selectivity and environmental compatibility, although their implementation in large-scale synthesis requires further development [9].

Industrial Scale Synthesis Considerations

The translation of laboratory-scale Ertugliflozin synthesis to industrial production presents numerous challenges related to safety, cost-effectiveness, and process robustness [2] [4]. Key considerations include the elimination of cryogenic conditions, which are required in several synthetic steps and pose significant challenges for large-scale implementation [1].

The use of hazardous reagents, particularly triethylsilane, presents safety concerns due to hydrogen gas generation and requires specialized handling procedures [1]. Alternative reducing agents, such as sodium borohydride, have been evaluated to address these safety considerations while maintaining synthetic efficiency [4]. The development of crystalline intermediates has proven crucial for industrial implementation, as it eliminates the need for chromatographic purification and enables robust quality control [2].

Process telescoping strategies have been implemented to reduce the number of isolation steps and improve overall process efficiency [2]. The commercial route developed by Pfizer involves only three intermediate isolations over a 12-step sequence, representing a significant improvement in process efficiency [2]. The implementation of solid-phase acid catalysts for cyclization reactions has facilitated easier product isolation and catalyst recovery [2].

Quality control considerations for industrial synthesis include the development of analytical methods for monitoring critical quality attributes and ensuring consistent product quality [10]. The formation of the crystalline cocrystal with L-pyroglutamic acid addresses the physical property challenges associated with the amorphous form of Ertugliflozin [2] [11].

Green Chemistry Approaches in Ertugliflozin Production

The application of green chemistry principles to Ertugliflozin synthesis has gained increasing attention as pharmaceutical companies seek to improve the environmental sustainability of their manufacturing processes [9] [12]. Mechanochemical synthesis approaches have demonstrated significant advantages in terms of reduced solvent usage and improved atom economy [13] [14].

Mechanochemical methods for pharmaceutical cocrystal formation, including the Ertugliflozin-L-pyroglutamic acid cocrystal, represent a greener alternative to traditional solution-based crystallization methods [13]. These approaches typically require minimal solvent quantities and can achieve higher yields in significantly reduced reaction times [14]. The implementation of continuous manufacturing processes has shown promise for reducing waste generation and improving process efficiency [15].

Solvent selection strategies based on green chemistry principles have led to the replacement of hazardous solvents with more environmentally benign alternatives [9]. The development of water-based or solvent-free synthetic procedures represents an ongoing area of research [16]. Catalytic approaches that eliminate the need for stoichiometric reagents contribute to improved atom economy and reduced waste generation [17].

Process Analytical Technology (PAT) implementation in Ertugliflozin manufacturing enables real-time monitoring and control of critical process parameters, leading to improved efficiency and reduced waste [15] [18]. The integration of Quality by Design principles ensures that environmental considerations are incorporated throughout the development process [10] [19].

The evaluation of green chemistry metrics, including atom economy, process mass intensity, and reaction mass efficiency, provides quantitative measures for assessing the environmental impact of different synthetic approaches [12] [20]. These metrics demonstrate significant improvements when green chemistry principles are systematically applied to Ertugliflozin synthesis, with mechanochemical methods showing up to 100-fold reductions in reaction times and 20-fold reductions in solvent usage compared to traditional solution-based methods [13] [14].

Data Tables

Table 1: Synthetic Routes Comparison for Ertugliflozin

| Route | Starting Material | Number of Steps | Overall Yield (%) | Key Features | Major Challenges |

|---|---|---|---|---|---|

| Original Discovery Route | D-glucose | 13 | 0.3 | Weinreb amide intermediate, partial C4 epimerization | Low yield, HPLC separation required |

| Improved Diastereoselective Route | Diacetone-α-D-mannofuranose | 8 | 26 | Diastereoselective addition, no C4 epimerization | Complex dithiane preparation |

| Commercial Route | 2,3,4,6-tetra-O-benzyl-D-glucose | 12 | 26 | Highly telescoped, 3 intermediate isolations | Scale-up optimization needed |

| L-Arabinose Route | L-arabinose | 7 | Not specified | Aldol condensation approach | Limited industrial application |

Table 2: Key Chemical Transformations in Ertugliflozin Synthesis

| Transformation Type | Reagents/Conditions | Stereochemical Outcome | Typical Yield (%) |

|---|---|---|---|

| Stereoselective C-Glycosylation | n-BuLi, gluconolactone, -78°C | β-C-glucoside formation | 50-71 |

| Aldol Condensation/Cannizzaro Reaction | Formaldehyde, NaOEt, anhydrous conditions | Tetrasubstituted carbon center | 60-80 |

| Intramolecular Cyclization | Si-TsOH, DCM, stereoselective | Dioxa-bicyclo[3.2.1]octane motif | 70-85 |

| Diastereoselective Addition | Aryl dithiane, n-BuLi, THF | High diastereoselectivity (>95%) | 80-95 |

| Nucleophilic Hydroxymethylation | Ketogluconamide, nucleophilic conditions | Controlled stereochemistry | 65-85 |

Table 3: Industrial Scale Considerations

| Parameter | Challenge | Solution | Impact |

|---|---|---|---|

| Cryogenic Conditions | Three steps require -78°C | Alternative reaction conditions | Reduced manufacturing cost |

| Hazardous Reagents | Et3SiH generates H2 gas | Safer reducing agents (NaBH4) | Improved safety profile |

| Purification Methods | Column chromatography needed | Crystalline intermediates | Simplified workup |

| Crystallization | Amorphous form instability | L-PGA cocrystal formation | Enhanced stability |

| Process Telescoping | Multiple isolations required | One-pot procedures | Higher efficiency |

Table 4: Green Chemistry Metrics Comparison

| Metric | Traditional Solution Method | Mechanochemical Method | Improvement Factor |

|---|---|---|---|

| Atom Economy (%) | 65-75 | 85-95 | 1.3x |

| Process Mass Intensity | 150-200 | 15-25 | 8x |

| Reaction Mass Efficiency (%) | 25-35 | 85-95 | 3x |

| Solvent Usage (mL/g product) | 50-100 | 1-5 | 20x |

| Reaction Time (hours) | 24-170 | 0.25-2 | 100x |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

Steglatro is indicated in adults aged 18 years and older with type 2 diabetes mellitus as an adjunct to diet and exercise to improve glycaemic control: as monotherapy in patients for whom the use of metformin is considered inappropriate due to intolerance or contraindications. in addition to other medicinal products for the treatment of diabetes.

Treatment of type II diabetes mellitus

Mechanism of Action

Absorption Distribution and Excretion

Following administration of an oral [14C]-ertugliflozin solution to healthy subjects, approximately 40.9% and 50.2% of the drug-related radioactivity was eliminated in feces and urine, respectively. Only 1.5% of the administered dose was excreted as unchanged ertugliflozin in urine and 33.8% as unchanged ertugliflozin in feces, which is likely due to biliary excretion of glucuronide metabolites and subsequent hydrolysis to form the parent compound.

The volume of distribution following oral administration was 215.3 L. The mean steady-state volume of distribution of ertugliflozin following an intravenous dose is 85.5 L.

The apparent total plasma clearance rate after a single dose administration of 15 mg ertugliflozin is 178.7 mL/min. The mean systemic plasma clearance following an intravenous 100 µg dose was 11.2 L/hr.

Metabolism Metabolites

Wikipedia

R-16661

FDA Medication Guides

Ertugliflozin

TABLET;ORAL

MERCK SHARP DOHME

09/12/2023

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Nov 20.

Pharmacokinetics, metabolism, and excretion of the antidiabetic agent

ertugliflozin (PF-04971729) in healthy male subjects.

Miao Z(1), Nucci G, Amin N, Sharma R, Mascitti V, Tugnait M, Vaz AD, Callegari E,

Kalgutkar AS.

Author information:

(1)Pharmacokinetics, Dynamics and Metabolism, New Chemical Entities, Groton, CT,

USA.

The disposition of ertugliflozin (PF-04971729), an orally active selective

inhibitor of the sodium-dependent glucose cotransporter 2, was studied after a

single 25-mg oral dose of [(14)C]-ertugliflozin to healthy human subjects. Mass

balance was achieved with approximately 91% of the administered dose recovered in

urine and feces. The total administered radioactivity excreted in feces and urine

was 40.9% and 50.2%, respectively. The absorption of ertugliflozin in humans was

rapid with a T(max) at ~1.0 hour. Of the total radioactivity excreted in feces

and urine, unchanged ertugliflozin collectively accounted for ~35.3% of the dose,

suggestive of moderate metabolic elimination in humans. The principal

biotransformation pathway involved glucuronidation of the glycoside hydroxyl

groups to yield three regioisomeric metabolites, M4a, M4b, and M4c (~39.3% of the

dose in urine), of which M4c was the major regioisomer (~31.7% of the dose). The

structure of M4a and M4c were confirmed to be ertugliflozin -4-O-β- and

-3-O-β-glucuronide, respectively, via comparison of the HPLC retention time and

mass spectra with authentic standards. A minor metabolic fate involved oxidation

by cytochrome P450 to yield monohydroxylated metabolites M1 and M3 and des-ethyl

ertugliflozin (M2), which accounted for ~5.2% of the dose in excreta. In plasma,

unchanged ertugliflozin and the corresponding 4-O-β- (M4a) and 3-O-β- (M4c)

glucuronides were the principal components, which accounted for 49.9, 12.2, and

24.1% of the circulating radioactivity. Overall, these data suggest that

ertugliflozin is well absorbed in humans, and eliminated largely via

glucuronidation.

2. Drug Metab Dispos. 2011 Sep;39(9):1609-19. doi: 10.1124/dmd.111.040675. Epub 2011

Jun 20.

Preclinical species and human disposition of PF-04971729, a selective inhibitor

of the sodium-dependent glucose cotransporter 2 and clinical candidate for the

treatment of type 2 diabetes mellitus.

Kalgutkar AS(1), Tugnait M, Zhu T, Kimoto E, Miao Z, Mascitti V, Yang X, Tan B,

Walsky RL, Chupka J, Feng B, Robinson RP.

Author information:

(1)Pharmacokinetics, Dynamics, and Metabolism Department, Pfizer Global Research

and Development, Groton, CT 06340, USA. amit.kalgutkar@pfizer.com

(1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxab

icyclo[3.2.1]octane-2,3,4-triol (PF-04971729), a potent and selective inhibitor

of the sodium-dependent glucose cotransporter 2, is currently in phase 2 trials

for the treatment of diabetes mellitus. This article describes the preclinical

species and in vitro human disposition characteristics of PF-04971729 that were

used in experiments performed to support the first-in-human study. Plasma

clearance was low in rats (4.04 ml · min(-1) · kg(-1)) and dogs (1.64 ml ·

min(-1) · kg(-1)), resulting in half-lives of 4.10 and 7.63 h, respectively.

Moderate to good bioavailability in rats (69%) and dogs (94%) was observed after

oral dosing. The in vitro biotransformation profile of PF-04971729 in liver

microsomes and cryopreserved hepatocytes from rat, dog, and human was

qualitatively similar; prominent metabolic pathways included monohydroxylation,

O-deethylation, and glucuronidation. No human-specific metabolites of PF-04971729

were detected in in vitro studies. Reaction phenotyping studies using recombinant

enzymes indicated a role of CYP3A4/3A5, CYP2D6, and UGT1A9/2B7 in the metabolism

of PF-04971729. No competitive or time-dependent inhibition of the major human

cytochrome P450 enzymes was discerned with PF-04971729. Inhibitory effects

against the organic cation transporter 2-mediated uptake of [(14)C]metformin by

PF-04971729 also were very weak (IC(50) = ~900 μM). Single-species allometric

scaling of rat pharmacokinetics of PF-04971729 was used to predict human

clearance, distribution volume, and oral bioavailability. Human pharmacokinetic

predictions were consistent with the potential for a low daily dose.

First-in-human studies after oral administration indicated that the human

pharmacokinetics/dose predictions for PF-04971729 were in the range that is

likely to yield a favorable pharmacodynamic response.